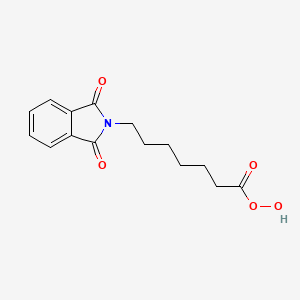
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid is a complex organic compound characterized by the presence of a peroxoic acid group attached to a heptane chain, which is further linked to an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid typically involves the reaction of isoindole derivatives with heptaneperoxoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid undergoes various types of chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced to form different derivatives.
Substitution: The isoindole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of functionalized isoindole derivatives.
Scientific Research Applications
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid involves its interaction with molecular targets and pathways within biological systems. The peroxoic acid group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the isoindole ring can interact with specific enzymes and receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid
Uniqueness
Compared to similar compounds, 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid is unique due to the presence of the peroxoic acid group, which imparts distinct chemical reactivity and potential biological activity. The heptane chain also contributes to its unique properties, influencing its solubility and interaction with biological membranes.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
386210-37-3 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
7-(1,3-dioxoisoindol-2-yl)heptaneperoxoic acid |
InChI |
InChI=1S/C15H17NO5/c17-13(21-20)9-3-1-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h4-5,7-8,20H,1-3,6,9-10H2 |
InChI Key |
BLPDRQDIGOUFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)

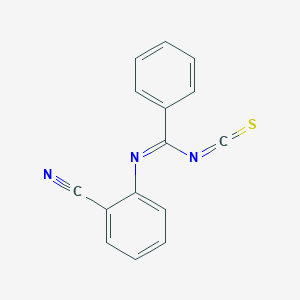

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
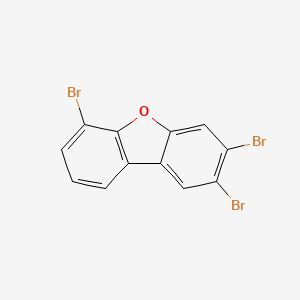
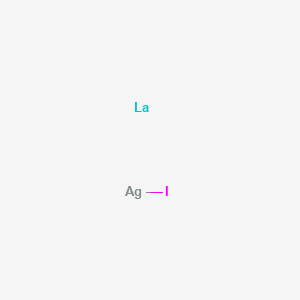
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)

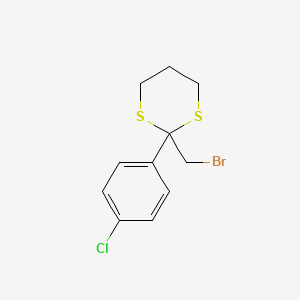
![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
